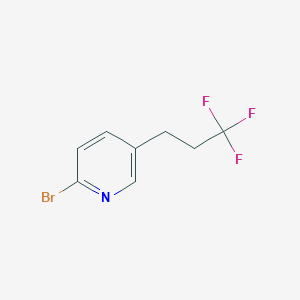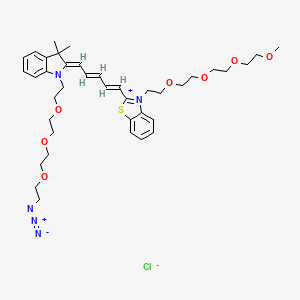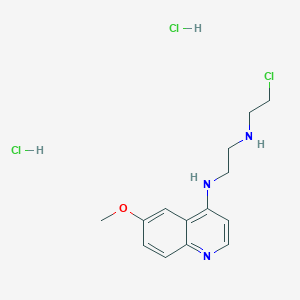
3beta,17,20-Trihydroxy-5alpha-lanosta-7,9(11)-dien-18-oic acid gamma-lactone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3beta,17,20-Trihydroxy-5alpha-lanosta-7,9(11)-dien-18-oic acid gamma-lactone is a complex organic compound that belongs to the class of lanostane triterpenoids. These compounds are known for their diverse biological activities and are often found in various natural sources, including plants and fungi.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3beta,17,20-Trihydroxy-5alpha-lanosta-7,9(11)-dien-18-oic acid gamma-lactone typically involves multiple steps, starting from simpler precursor molecules. The process may include:
Oxidation: Introduction of hydroxyl groups at specific positions.
Cyclization: Formation of the gamma-lactone ring.
Reduction: Conversion of double bonds to single bonds where necessary.
Industrial Production Methods
Industrial production methods for such complex compounds often involve biotechnological approaches, including the use of genetically engineered microorganisms to produce the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert double bonds to single bonds.
Substitution: Various functional groups can be introduced through substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
3beta,17,20-Trihydroxy-5alpha-lanosta-7,9(11)-dien-18-oic acid gamma-lactone has various applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which 3beta,17,20-Trihydroxy-5alpha-lanosta-7,9(11)-dien-18-oic acid gamma-lactone exerts its effects involves interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting enzymes involved in inflammatory pathways.
Receptor Binding: Binding to specific receptors to modulate biological responses.
Signal Transduction: Affecting signal transduction pathways to alter cellular functions.
Comparison with Similar Compounds
Similar Compounds
3beta,17,20-Trihydroxy-5alpha-lanosta-7,9(11)-dien-18-oic acid: Lacks the gamma-lactone ring.
3beta,17,20-Trihydroxy-5alpha-lanosta-7,9(11)-dien-18-oic acid delta-lactone: Contains a delta-lactone ring instead of a gamma-lactone ring.
Uniqueness
The presence of the gamma-lactone ring in 3beta,17,20-Trihydroxy-5alpha-lanosta-7,9(11)-dien-18-oic acid gamma-lactone distinguishes it from other similar compounds, potentially leading to unique biological activities and applications.
Properties
Molecular Formula |
C30H46O4 |
|---|---|
Molecular Weight |
470.7 g/mol |
IUPAC Name |
5,16-dihydroxy-2,6,13,17,17-pentamethyl-6-(4-methylpentyl)-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-1(20),11-dien-8-one |
InChI |
InChI=1S/C30H46O4/c1-19(2)9-8-14-28(7)30(33)18-17-27(6)21-10-11-22-25(3,4)23(31)13-15-26(22,5)20(21)12-16-29(27,30)24(32)34-28/h10,12,19,22-23,31,33H,8-9,11,13-18H2,1-7H3 |
InChI Key |
NDXCQFYDQPZSKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC1(C2(CCC3(C2(CC=C4C3=CCC5C4(CCC(C5(C)C)O)C)C(=O)O1)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phosphonic acid, P,P'-[3-(dimethylamino)-1-hydroxypropylidene]bis-, sodium salt (1:2)](/img/structure/B15126011.png)
![2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]-2-fluorobenzoyl]amino]pentanedioic acid](/img/structure/B15126016.png)

![8-[4-[3-(5-fluoro-1H-indol-3-yl)propyl]piperazin-1-yl]-2-methyl-4H-1,4-benzoxazin-3-one](/img/structure/B15126029.png)

![6-Chloro-3-methyl-[1,2]oxazolo[4,5-b]pyrazine](/img/structure/B15126037.png)

![[3-[1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl N-(2-amino-2-oxoethyl)-N-methylcarbamate;hydrochloride](/img/structure/B15126069.png)
![Benzo[d][1,3]dioxole-5-carbonyl fluoride](/img/structure/B15126070.png)
![2-amino-N-[3-(dichloromethyl)-5,6,8-trihydroxy-3-methyl-1-oxo-4a,5,6,7-tetrahydro-4H-isochromen-4-yl]propanamide](/img/structure/B15126072.png)

![N-(2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)ethyl)cyclopentanamine](/img/structure/B15126081.png)
![N-(2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl)-N-methylpropane-1-sulfonamide;hydrochloride](/img/structure/B15126096.png)

